![molecular formula C15H18FN5O4S3 B2425853 N-(4-fluorobenzyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1226441-21-9](/img/structure/B2425853.png)
N-(4-fluorobenzyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(4-fluorobenzyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H18FN5O4S3 and its molecular weight is 447.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships and Metabolic Stability
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound structurally similar to the one , has been investigated for its potential as an inhibitor of PI3Kα and mTOR. This research aimed to improve metabolic stability by examining various heterocyclic analogues to prevent deacetylation, a common metabolic pathway that reduces the drug's efficacy. One analogue demonstrated comparable in vitro potency and in vivo efficacy, highlighting the importance of structural modifications in enhancing drug stability and effectiveness (Stec et al., 2011).
Inhibition of Carbonic Anhydrase
Research on compounds structurally related to N-(4-fluorobenzyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide has shown that the thiadiazole ring plays a crucial role in the inhibition of carbonic anhydrase. These studies help to understand the molecular interactions and electronic delocalization within the compound, providing insights into the design of more effective inhibitors (Alzuet et al., 1992).
Anticancer Screening
A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This research suggests the potential of these compounds, including those structurally similar to N-(4-fluorobenzyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, in developing new anticancer agents. The compounds exhibited significant cytotoxic results against breast cancer, highlighting the promise of thiadiazole derivatives in cancer therapy (Abu-Melha, 2021).
Anticonvulsant Activities
Research into alpha-acetamido-N-benzylacetamide derivatives, including those with heterocyclic analogues similar to the compound , has revealed significant anticonvulsant activities. These studies have helped identify key structural features required for maximal efficacy against seizures induced in mice, suggesting the potential of such compounds in developing new treatments for epilepsy and related conditions (Kohn et al., 1993).
properties
IUPAC Name |
N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O4S3/c1-21(28(2,24)25)8-12(22)18-14-19-20-15(27-14)26-9-13(23)17-7-10-3-5-11(16)6-4-10/h3-6H,7-9H2,1-2H3,(H,17,23)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOLGXXOQHAINX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide |
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